Ethyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
Description
Ethyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate (C₁₉H₁₇FN₂O₂) is a pyrazole-based derivative characterized by a 4-fluorobenzyl group at position 1, a phenyl ring at position 3, and an ethyl ester at position 5 of the pyrazole core. Its crystal structure (triclinic, space group P1̅) reveals key geometric parameters: unit cell dimensions a = 7.8593(19) Å, b = 10.3322(18) Å, c = 10.9747(19) Å, and angles α = 108.914(18)°, β = 92.931(3)°, γ = 99.544(3)° .
Pyrazole derivatives are widely studied for their biological activities, including inhibition of xanthine oxidase (XO), cyclooxygenase (COX), and tissue-nonspecific alkaline phosphatase (TNAP) . The fluorobenzyl moiety enhances lipophilicity and metabolic stability, while the ester group at position 5 provides a handle for further chemical modifications.
Properties
IUPAC Name |
ethyl 2-[(4-fluorophenyl)methyl]-5-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-2-24-19(23)18-12-17(15-6-4-3-5-7-15)21-22(18)13-14-8-10-16(20)11-9-14/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYLSXORQGQIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618070-55-6 | |
| Record name | ETHYL 1-(4-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-fluorobenzyl bromide with 3-phenyl-1H-pyrazole-5-carboxylic acid in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the resulting product is then esterified using ethyl chloroformate to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the fluorobenzyl and phenyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzyl Derivatives
Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
- Substituent : Chlorine replaces fluorine on the benzyl group.
- Chlorinated analogs often exhibit enhanced steric interactions but may suffer from faster metabolic clearance .
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
- Substituent : Fluorophenyl at position 3 instead of phenyl.
- The dihedral angle between the pyrazole and fluorophenyl ring (81.19°) suggests a less coplanar structure compared to the target compound, which may reduce π-π stacking efficiency .
Functional Group Modifications
Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate
- Substituent: Amino group at position 5 instead of an ester.
- Impact: The amino group introduces hydrogen-bonding capability, improving solubility and target engagement. However, loss of the ester moiety may reduce membrane permeability .
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate
- Substituent : Sulfonyl group at position 4 and methylphenyl at position 1.
- The methylphenyl group increases hydrophobicity, favoring interactions with lipid-rich environments .
Aromatic Ring Modifications
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate
- Substituent : 3-Fluoro-4-methoxyphenyl at position 4.
- Impact : The methoxy group’s electron-donating nature counterbalances fluorine’s electron-withdrawing effects, creating a polarized aromatic system. This may improve binding to enzymes requiring both hydrophobic and polar interactions .
Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
Structural and Electronic Considerations
- Dihedral Angles : The fluorobenzyl group in the target compound forms a dihedral angle of 4.57° with the pyrazole ring, promoting coplanarity and π-π stacking with aromatic residues in enzyme active sites. In contrast, analogs with bulkier substituents (e.g., sulfonyl groups) exhibit larger angles (>80°), reducing stacking efficiency .
- Electron Effects : Fluorine’s electronegativity enhances the electron-deficient nature of the benzyl ring, favoring interactions with electron-rich enzymatic pockets. Chlorine and methoxy groups alter this balance, impacting binding kinetics .
Biological Activity
Ethyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from available pyrazole derivatives. The compound can be synthesized through the reaction of 4-fluorobenzyl bromide with a suitable pyrazole precursor, followed by carboxylation to introduce the ethyl ester group.
Characterization Techniques:
- NMR Spectroscopy : Used to confirm the structure by analyzing the chemical shifts and splitting patterns.
- Mass Spectrometry : Helps in determining the molecular weight and confirming the purity of the compound.
- Infrared Spectroscopy (IR) : Identifies functional groups through characteristic absorption bands.
Biological Activity
This compound has shown a range of biological activities, which can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with pyrazole scaffolds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating inhibitory effects comparable to standard antibiotics.
Anticancer Properties
Studies have reported that pyrazole derivatives can induce apoptosis in cancer cells. The compound has been evaluated for its cytotoxicity against different cancer cell lines, showing promising results in inhibiting cell proliferation.
Anti-inflammatory Effects
In vitro assays have suggested that this compound may modulate inflammatory pathways, potentially reducing cytokine release in macrophage models.
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods, yielding MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate activity.
Case Study 2: Cytotoxicity Against Cancer Cells
In a study evaluating the cytotoxic effects on human breast cancer cell lines (MCF-7), this compound exhibited an IC50 value of 15 µM after 48 hours of treatment. This suggests that the compound may effectively inhibit cancer cell growth through mechanisms such as apoptosis induction.
| Biological Activity | Tested Cell Type | IC50/MIC Values |
|---|---|---|
| Antimicrobial | S. aureus | 32 µg/mL |
| Antimicrobial | E. coli | 64 µg/mL |
| Cytotoxicity | MCF-7 (breast cancer) | 15 µM |
Q & A
Q. What are the optimized synthetic routes for Ethyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, and how do reaction conditions affect yield?
Methodological Answer: The synthesis typically involves a multi-step process starting with condensation of hydrazine derivatives with β-keto esters. Key steps include:
- Cyclization : Reacting 4-fluorobenzyl hydrazine with ethyl 3-phenyl-3-oxopropanoate under reflux in ethanol to form the pyrazole core .
- Substitution : Introducing the fluorobenzyl group via nucleophilic displacement under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with ≥95% purity.
Q. Table 1: Comparative Synthesis Yields
| Method | Catalyst/Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization (EtOH) | None | Reflux | 65–70 | |
| Microwave-assisted | K₂CO₃/DMF | 80°C | 82 | |
| Pd-mediated coupling | Pd(PPh₃)₄ | 100°C | 75* | |
| *For analogs with aryl modifications. |
Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For the target compound:
- Crystallization : Slow evaporation of a dichloromethane/hexane solution produces suitable crystals .
- Key Parameters :
- Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian 09 at B3LYP/6-31G* level) to confirm accuracy .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer: Focus on assays relevant to pyrazole derivatives’ known activities (anti-inflammatory, kinase inhibition):
- Enzyme inhibition :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values <50 µM indicating potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?
Methodological Answer: Systematic modifications and pharmacological testing are critical:
- Core modifications : Replace the 4-fluorobenzyl group with chloro or methoxy analogs to assess electronic effects on COX-2 inhibition .
- Side chain variations : Introduce sulfonyl or carboxamide groups at the C3-phenyl position to improve solubility and target binding .
- Pharmacophore mapping : Use MOE or Schrödinger Suite to identify critical interactions (e.g., hydrogen bonding with XO’s molybdenum center) .
Q. Table 2: SAR Trends for Analogous Pyrazoles
| Modification | Bioactivity (IC₅₀, µM) | Solubility (mg/mL) |
|---|---|---|
| 4-Fluorobenzyl (parent) | 12.5 (COX-2) | 0.15 |
| 4-Chlorobenzyl | 8.7 | 0.10 |
| 3-Methoxybenzyl | 18.3 | 0.35 |
Q. How can computational modeling resolve contradictions in observed pharmacological data?
Methodological Answer: Contradictions (e.g., high in vitro activity but low in vivo efficacy) may arise from pharmacokinetic limitations. Strategies include:
- ADMET prediction : Use SwissADME to assess LogP (optimal range: 2–3) and blood-brain barrier permeability .
- Metabolic stability : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) with AutoDock Vina to identify vulnerable sites for deuteration .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon fluorobenzyl substitution to reconcile divergent IC₅₀ values across assays .
Q. What analytical techniques are critical for characterizing degradation products under stress conditions?
Methodological Answer: For stability studies (ICH Q1A guidelines):
- Forced degradation : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions .
- HPLC-MS/MS : Identify major degradation products (e.g., hydrolyzed carboxylate or defluorinated analogs) using a C18 column and ESI+ ionization .
- NMR tracking : Monitor ¹⁹F NMR peaks (δ ≈ -115 ppm) to detect fluorobenzyl group cleavage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
